An In-depth Technical Guide to 1-ethyl-5-methyl-1H-imidazole-2-carbaldehyde: Properties, Synthesis, and Applications
An In-depth Technical Guide to 1-ethyl-5-methyl-1H-imidazole-2-carbaldehyde: Properties, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
Substituted imidazoles are a cornerstone in modern medicinal chemistry, forming the structural core of numerous pharmaceuticals and bioactive molecules. Their unique electronic properties and ability to engage in various intermolecular interactions make them a "privileged scaffold" in drug discovery. This guide focuses on a specific, yet important, member of this family: 1-ethyl-5-methyl-1H-imidazole-2-carbaldehyde . This compound, with its reactive aldehyde functionality and substituted imidazole ring, represents a valuable building block for the synthesis of more complex molecules with potential therapeutic applications. The strategic placement of the ethyl and methyl groups can influence the compound's lipophilicity, metabolic stability, and binding interactions with biological targets. This document provides a comprehensive overview of its physical and chemical properties, potential synthetic routes, and foreseeable applications in drug development and materials science.
Physicochemical Properties
Table 1: Physicochemical Properties of 1-ethyl-5-methyl-1H-imidazole-2-carbaldehyde and Related Analogs
| Property | 1-ethyl-5-methyl-1H-imidazole-2-carbaldehyde | 1-ethyl-1H-imidazole-2-carbaldehyde | 1-methyl-1H-imidazole-2-carbaldehyde | Imidazole-2-carboxaldehyde |
| CAS Number | 624746-78-7[1] | 111851-98-0 | 13750-81-7 | 10111-08-7 |
| Molecular Formula | C₇H₁₀N₂O[1] | C₆H₈N₂O | C₅H₆N₂O | C₄H₄N₂O |
| Molecular Weight | 138.17 g/mol | 124.14 g/mol | 110.11 g/mol | 96.09 g/mol |
| Appearance | Likely a solid or high-boiling liquid | Light yellow to brown clear liquid | - | Light brown powder |
| Melting Point | Not reported | Not reported | Not reported | 209 °C (dec.) |
| Boiling Point | Not reported | Not reported | Not reported | 296.5±23.0 °C (Predicted) |
| Solubility | Expected to be soluble in organic solvents like ethanol, DMSO, and DMF. | - | - | - |
| Purity | Typically >97% from commercial suppliers[1] | >97.0% (GC) | - | - |
Synthesis of 1-ethyl-5-methyl-1H-imidazole-2-carbaldehyde
The synthesis of 1-ethyl-5-methyl-1H-imidazole-2-carbaldehyde is not explicitly detailed in readily accessible literature. However, several established methods for the formylation of imidazoles can be logically extended to this specific molecule. The primary challenge lies in the regioselective introduction of the aldehyde group at the C2 position.
Synthetic Workflow Overview
Caption: Potential synthetic pathways to 1-ethyl-5-methyl-1H-imidazole-2-carbaldehyde.
Vilsmeier-Haack Reaction
The Vilsmeier-Haack reaction is a widely used method for the formylation of electron-rich heterocyclic compounds.[2][3][4][5] The reaction typically employs a Vilsmeier reagent, generated in situ from a substituted amide like N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃).
Protocol:
-
Reagent Preparation: In a flame-dried, three-necked flask equipped with a magnetic stirrer, dropping funnel, and a nitrogen inlet, cool N,N-dimethylformamide (DMF) in an appropriate solvent (e.g., dichloromethane) to 0 °C.
-
Vilsmeier Reagent Formation: Slowly add phosphorus oxychloride (POCl₃) dropwise to the cooled DMF solution while maintaining the temperature at 0 °C. Stir the mixture at this temperature for 30-60 minutes to allow for the formation of the Vilsmeier reagent.
-
Substrate Addition: Dissolve 1-ethyl-5-methyl-1H-imidazole in a suitable solvent and add it dropwise to the Vilsmeier reagent solution at 0 °C.
-
Reaction: Allow the reaction mixture to warm to room temperature and then heat to a temperature between 50-80 °C for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Work-up: Cool the reaction mixture to room temperature and pour it onto crushed ice. Neutralize the mixture with a base (e.g., sodium bicarbonate or sodium hydroxide solution) to a pH of 7-8.
-
Extraction and Purification: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.
Formylation via Organolithium Intermediates
This method involves the deprotonation of the C2 position of the imidazole ring using a strong base, typically an organolithium reagent like n-butyllithium (n-BuLi), followed by quenching with a formylating agent such as DMF.[6][7]
Protocol:
-
Setup: In a flame-dried, three-necked flask under a nitrogen atmosphere, dissolve 1-ethyl-5-methyl-1H-imidazole in an anhydrous aprotic solvent (e.g., tetrahydrofuran (THF) or diethyl ether).
-
Lithiation: Cool the solution to a low temperature (typically -78 °C). Add a solution of n-butyllithium (n-BuLi) in hexanes dropwise. Stir the mixture at this temperature for 1-2 hours to ensure complete deprotonation.
-
Formylation: Add anhydrous N,N-dimethylformamide (DMF) dropwise to the reaction mixture at -78 °C.
-
Quenching and Work-up: Allow the reaction to slowly warm to room temperature. Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Extraction and Purification: Extract the aqueous layer with an organic solvent. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate. Purify the residue by column chromatography.
Duff Reaction and Reimer-Tiemann Reaction
While the Duff and Reimer-Tiemann reactions are classic methods for the formylation of aromatic compounds, they are generally more effective for phenols and other highly activated systems.[8][9][10][11][12][13][14] Their application to N-alkylated imidazoles might be less efficient and could lead to a mixture of products. The Duff reaction utilizes hexamethylenetetramine as the formyl source in an acidic medium, while the Reimer-Tiemann reaction employs chloroform and a strong base.
Chemical Reactivity and Potential Applications
The chemical reactivity of 1-ethyl-5-methyl-1H-imidazole-2-carbaldehyde is dominated by the aldehyde functional group and the imidazole ring system.
Reactivity of the Aldehyde Group
The aldehyde group is susceptible to a wide range of nucleophilic addition reactions, making it a versatile handle for further synthetic transformations.
Caption: Key reactions of the aldehyde group in the target compound.
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Oxidation: The aldehyde can be readily oxidized to the corresponding carboxylic acid, 1-ethyl-5-methyl-1H-imidazole-2-carboxylic acid, using standard oxidizing agents like potassium permanganate or Jones reagent.
-
Reduction: Reduction of the aldehyde with reagents such as sodium borohydride will yield the corresponding alcohol, (1-ethyl-5-methyl-1H-imidazol-2-yl)methanol.
-
Wittig Reaction: Reaction with phosphorus ylides (Wittig reagents) can convert the aldehyde into a variety of substituted alkenes.
-
Reductive Amination: This is a powerful reaction for forming C-N bonds. The aldehyde can react with a primary or secondary amine to form an imine, which is then reduced in situ to the corresponding amine.
-
Condensation Reactions: The aldehyde can undergo condensation reactions with various nucleophiles, such as hydrazines, hydroxylamines, and active methylene compounds, to form a wide array of heterocyclic structures.
Applications in Drug Discovery
The imidazole scaffold is a common feature in many approved drugs due to its ability to mimic a histidine residue in peptide chains and its capacity to act as a hydrogen bond donor and acceptor. The aldehyde functionality of 1-ethyl-5-methyl-1H-imidazole-2-carbaldehyde serves as a key entry point for the synthesis of diverse compound libraries for screening against various biological targets.
Potential therapeutic areas where derivatives of this compound could be explored include:
-
Antifungal Agents: Many imidazole-based compounds exhibit potent antifungal activity.
-
Anticancer Agents: The imidazole ring is present in several anticancer drugs that target various pathways.
-
Anti-inflammatory Drugs: Substituted imidazoles have been investigated for their anti-inflammatory properties.
-
Central Nervous System (CNS) Active Compounds: The imidazole moiety is found in drugs targeting CNS disorders.
Safety and Handling
Specific safety data for 1-ethyl-5-methyl-1H-imidazole-2-carbaldehyde is limited. However, based on the data for analogous imidazole aldehydes, the following precautions should be taken:
-
Causes skin irritation and serious eye irritation. [15]
-
May cause respiratory irritation.
-
Handling: Use in a well-ventilated area, preferably in a fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Avoid inhalation of dust or vapors and contact with skin and eyes.[8][15]
-
Storage: Store in a tightly closed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.[8][15]
-
Disposal: Dispose of in accordance with local, state, and federal regulations.
Conclusion
1-ethyl-5-methyl-1H-imidazole-2-carbaldehyde is a valuable and versatile building block for synthetic and medicinal chemists. While specific experimental data for this compound is not abundant, its properties and reactivity can be reliably inferred from closely related structures. The synthetic routes outlined in this guide, particularly the Vilsmeier-Haack reaction and formylation via organolithium intermediates, provide plausible pathways for its preparation. The reactivity of the aldehyde group opens up a multitude of possibilities for the synthesis of diverse chemical libraries with potential applications in drug discovery and materials science. As with any chemical, proper safety precautions should be observed during its handling and use.
References
-
National Center for Biotechnology Information. "PubChem Compound Summary for CID 529333, 1-Ethyl-5-methyl-1h-imidazole" PubChem. [Link]
-
Organic Syntheses. 1H-Imidazole-2-carboxaldehyde. [Link]
-
Wikipedia. Vilsmeier–Haack reaction. [Link]
-
Organic Syntheses. Imidazole-2-carboxaldehyde. [Link]
- Patil, S. B., et al. "REVIEW ARTICLE ON VILSMEIER-HAACK REACTION." World Journal of Pharmacy and Pharmaceutical Sciences 4.9 (2015): 454-474.
-
Master Organic Chemistry. Reimer-Tiemann Reaction. [Link]
-
Wikipedia. Reimer–Tiemann reaction. [Link]
-
Organic Chemistry Portal. Vilsmeier-Haack Reaction. [Link]
-
National Institute of Standards and Technology. 1H-Imidazole-2-carboxaldehyde, 1-methyl-. [Link]
- The Royal Society of Chemistry. "A theoretical study of the Duff reaction: insights into its selectivity." Organic & Biomolecular Chemistry 15.42 (2017): 8896-8902.
-
BYJU'S. Reimer Tiemann Reaction Mechanism. [Link]
-
GeeksforGeeks. Reimer Tiemann Reaction Mechanism. [Link]
-
ResearchGate. Proposed formation mechanism of 1H-imidazole-2- carboxaldehyde and observed m/z 68 and 96 fragment ion. [Link]
-
Science of Synthesis. Formylation of Arylmetal Reagents. [Link]
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